colabomycin C
Description
Properties
CAS No. |
117680-86-1 |
|---|---|
Molecular Formula |
C11H19NO3 |
Synonyms |
colabomycin C |
Origin of Product |
United States |
Biosynthesis of Colabomycin C and Manumycin Type Metabolites
Genetic Basis of Colabomycin Production
The genetic underpinnings of colabomycin production involve the identification, characterization, and regulation of the specific gene clusters responsible for assembling these molecules.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for Colabomycin Subgroups
Biosynthetic gene clusters (BGCs) for colabomycin and related manumycin-type metabolites have been identified in various Streptomyces strains through genetic screening and genome scanning researchgate.netnih.govsmbb.mx. For instance, the BGC for colabomycin E, a new manumycin-family metabolite, was identified in Streptomyces aureus SOK1/5-04 researchgate.netnih.gov. This entire BGC was cloned and expressed in Streptomyces lividans for further study researchgate.netnih.gov. Comparative genomic analysis has revealed similarities between the BGCs of colabomycin E, asukamycin (B1667649), and other manumycin-type compounds, such as carpatamides and pacificamide mdpi.comresearchgate.netnih.gov. These clusters share core genes essential for the biosynthesis of the central m-C7N unit, derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), and the polyketide chains mdpi.comnih.govnih.gov. The colabomycin E BGC from Streptomyces aureus has been indexed in the MIBiG database (MIBiG accession BGC0000213) secondarymetabolites.org.
Bioinformatic Analysis and Mutagenic Studies of Biosynthetic Pathways
Bioinformatic analysis has been crucial in identifying the components of the biosynthetic pathways for colabomycin-type metabolites researchgate.netnih.govsmbb.mxnih.govtacr.cz. Analysis of BGCs using tools like antiSMASH helps predict the functions of encoded genes and identify homologous clusters mdpi.comnih.govjmicrobiol.or.kr. Mutagenic studies, such as gene deletions, have been employed to experimentally verify the roles of specific genes within the BGCs researchgate.netnih.govsmbb.mxtacr.czgoogle.comgoogleapis.com. For example, deletion mutants have helped identify genes involved in the formation of both the upper and lower polyketide chains researchgate.netnih.govsmbb.mx. Analysis of metabolites produced by these mutants and recombinant strains expressing different combinations of genes has provided evidence for the function of specific enzymes and factors, including those controlling chain length researchgate.netnih.govsmbb.mx.
Transcriptional Regulation and Activation of Cryptic Biosynthetic Pathways
The production of secondary metabolites like colabomycin is subject to transcriptional regulation. Studies have identified putative pathway-specific regulatory genes within manumycin-type BGCs mdpi.commdpi.com. For instance, a positive transcriptional regulatory gene, ctd14, was identified in the carpatamide BGC, which is similar to the colabomycin E BGC mdpi.com. Overexpression of such regulatory genes can lead to increased production of the target metabolites mdpi.commdpi.comdntb.gov.uanih.gov. Furthermore, many BGCs remain "cryptic" or silent under standard laboratory conditions mdpi.comdntb.gov.uanih.govmdpi.com. Various genetic manipulation techniques have been applied to activate these cryptic manumycin-type BGCs, including heterologous expression in different hosts and overexpression of putative regulatory genes mdpi.comdntb.gov.uanih.gov. These strategies have successfully led to the production of novel manumycin-type compounds from previously silent clusters mdpi.comdntb.gov.uanih.gov.
Enzymology of Colabomycin C Biosynthesis
The biosynthesis of this compound involves a series of enzymatic steps, particularly those catalyzed by polyketide synthases and enzymes involved in precursor incorporation.
Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, PKSs)
Polyketide synthases (PKSs) are key enzymes in the biosynthesis of colabomycin-type metabolites, responsible for assembling the polyketide chains. Manumycin-type compounds, including colabomycins, feature two polyketide chains linked to a central unit researchgate.netmdpi.com. Studies have characterized the PKS components involved in the formation of these chains researchgate.netnih.govsmbb.mxnih.govgoogle.comnih.gov. For example, recombinant PKSs assembled from components of the colabomycin E and asukamycin biosynthetic routes have been constructed and expressed to study the biosynthesis of the "lower" carbon chains researchgate.netnih.gov. Type II PKS systems, composed of a minimal cassette including a ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP), are involved in the synthesis of the polyketide core nih.govmdpi.com. Specific KS III enzymes have also been implicated in the initiation and elongation of the upper polyene chain in related pathways like asukamycin biosynthesis mdpi.comresearchgate.net.
Precursor Incorporation Studies and Elucidation of Enzymatic Steps
Precursor incorporation studies have been vital in elucidating the enzymatic steps involved in colabomycin biosynthesis smbb.mxnih.govresearchgate.net. These studies involve feeding isotopically labeled precursors to the producing organism and analyzing their incorporation into the final product. The central m-C7N unit of manumycin-type metabolites is known to be derived from 3,4-AHBA mdpi.comnih.govnih.govjst.go.jp. Genes related to the synthesis and priming of 3,4-AHBA have been identified within the BGCs mdpi.comnih.gov. The formation of the C5N unit, present in many manumycin congeners, involves enzymes like cyclizing 5-aminolevulinate synthase (cALAS), amide synthase (AMS), and aminolevulinate-CoA ligase nih.govfrontiersin.orgasm.org. Enzymatic reactions, including Claisen-like condensations catalyzed by PKS minimal cassettes, are responsible for extending the polyketide chains mdpi.com. Tailoring enzymes, such as aromatases and cyclases, further modify the polyketide chains and control ring formation mdpi.com. Elucidation of these enzymatic steps provides a detailed understanding of how the complex structure of this compound is assembled.
Role of Chain-Length Factors in Polyketide Chain Formation
Chain-length factors (CLFs), also known as KSβ, are crucial components of Type II PKS systems, working in concert with ketosynthases (KS or KSα) and acyl carrier proteins (ACP) to synthesize polyketide chains. mdpi.com The KS and CLF form a heterodimer that catalyzes the chain-lengthening Claisen reaction and sequesters the growing polyketide chain. mdpi.com The CLF plays a dual role: determining the final length of the polyketide chain and facilitating the decarboxylation of malonyl-CoA. mdpi.combu.edu
Research into the biosynthesis of colabomycin E, a new manumycin-family metabolite, has provided insights into the role of CLFs in this group of compounds. Studies involving recombinant PKSs from the colabomycin E and asukamycin biosynthetic pathways, particularly those catalyzing the formation of the "lower" carbon chains, have shown that the length of this chain is controlled by an unusual chain-length factor. researchgate.netnih.gov This factor supports the biosynthesis of a tetraketide in colabomycin E and a triketide in asukamycin. researchgate.netnih.gov The presence or absence of a specific chain-length factor can explain structural variations observed between different manumycin-type compounds. mdpi.com Site-directed mutagenesis studies on CLFs in other PKS systems, such as the actinorhodin (B73869) (act) KS-CLF, have demonstrated that specific residues within the CLF can be manipulated to alter polyketide chain length, further supporting the role of CLF as a determinant of chain length. mdpi.combu.edu These residues are thought to act as "gatekeepers" that define the size of the polyketide channel at the KS/CLF interface. bu.edu
Proposed Biosynthetic Pathway Intermediates and Stereochemical Aspects
The biosynthesis of manumycin-type metabolites involves the assembly of the central m-C7N unit and the two polyketide chains, followed by various tailoring modifications. The 3-amino-4-hydroxybenzoic acid (3,4-AHBA) unit is a key precursor for the central m-C7N ring. mdpi.comnih.gov Enzymes encoded within the biosynthetic gene clusters (BGCs) are responsible for the formation of this unit. For instance, genes homologous to those involved in 3,4-AHBA synthesis in colabomycin E and asukamycin BGCs have been identified in other manumycin-group metabolite BGCs. mdpi.com
The polyketide chains are assembled by PKS machinery, utilizing starter and elongation units. colab.ws The precise intermediates and the stereochemistry of the growing polyketide chains are determined by the specific PKS modules and associated enzymes present in the BGC. While detailed intermediates specifically for this compound are not extensively described in the provided search results, studies on related manumycin-type metabolites like asukamycin provide general insights. For example, in asukamycin biosynthesis, the 3,4-AHBA precursor is activated and loaded onto an aryl carrier protein by an ATP-dependent adenylase. nih.gov Post-PKS assembly oxygenations, catalyzed by enzymes like flavin-dependent monooxygenases, are involved in forming functionalities such as the epoxyquinone moiety found in some manumycin-type metabolites. nih.gov These enzymatic reactions can exhibit exquisite regio- and enantiospecificity, contributing to the final stereochemistry of the molecule. nih.gov The attachment of the upper polyketide chain to the amino group of 3,4-AHBA is proposed to be catalyzed by an arylamine N-acyltransferase. mdpi.com
Biotechnological and Synthetic Biology Approaches for Colabomycin Pathway Engineering and Production
Biotechnological and synthetic biology approaches are being explored to engineer the biosynthetic pathways of manumycin-type metabolites, including colabomycin, to improve production yields, generate novel analogs, or activate cryptic BGCs. Genome mining of Streptomyces strains has been instrumental in identifying novel manumycin-type BGCs. researchgate.netnih.govdntb.gov.ua
Activating silent or cryptic BGCs, which are not expressed under standard laboratory conditions, is a significant area of research. Various techniques have been employed to activate these clusters, including heterologous expression in different host organisms, overexpression of pathway-specific regulatory genes, and overexpression of bottleneck enzymes. nih.govdntb.gov.ua For instance, a cryptic manumycin-type BGC in Saccharothrix espanaensis DSM44229 was successfully activated through genetic manipulation, leading to the production of novel manumycin-type compounds. nih.govdntb.gov.ua These compounds shared a tetraene lower chain structure similar to the colabomycin subgroup but possessed shorter and saturated upper chains, highlighting the potential for generating structural diversity through pathway engineering. nih.govdntb.gov.ua
Chemical Synthesis and Analog Development of Colabomycin C
Retrosynthetic Analysis of Colabomycin C and Related Manumycin Frameworks
Retrosynthetic strategies for manumycin-type compounds, including this compound, typically involve disconnecting the molecule into key building blocks: the epoxyquinol core (m-C7N unit) and the two polyketide side chains. acs.org The m-C7N core is often envisioned as arising from a substituted p-benzoquinone or a related cyclohexenone precursor. acs.orgnih.gov The polyene side chains are commonly disconnected at the amide linkages, leading back to polyunsaturated carboxylic acids or activated derivatives and an amine on the core structure. acs.org This modular approach allows for the independent synthesis of the complex fragments before their convergent coupling.
Established Synthetic Strategies for Manumycin-Type Scaffolds
Synthetic approaches to the manumycin scaffold have explored various methodologies to construct the central epoxyquinol core and attach the polyketide chains. Early strategies focused on accessing the core from readily available precursors like p-benzoquinone. acs.orgnih.gov
Stereoselective and Convergent Synthetic Methodologies
Stereoselectivity is paramount in the synthesis of manumycin-type compounds due to the presence of multiple chiral centers, particularly in the epoxyquinol core and the polyketide side chains. acs.orgnih.gov Convergent synthesis, which involves coupling pre-assembled fragments, is a common strategy to improve efficiency and manage complexity. acs.orgnih.govacs.org
One approach to the stereoselective synthesis of the epoxyquinol core involves enzymatic resolution of cyclohexenone derivatives. acs.orgnih.gov This can provide access to enantiopure intermediates that are then carried forward through a series of stereoselective transformations, including epoxidation and ring-opening reactions. acs.orgnih.gov
The construction of the polyene side chains often employs methods that control the geometry of the double bonds. Organozirconocene-mediated synthesis and Stille coupling reactions have been utilized for the stereoselective formation of polyunsaturated systems found in manumycins. acs.orgnih.gov
Challenges in Constructing the Complex Polyketide Chains and Cyclization Patterns
Synthesizing the polyketide chains of this compound and its analogs presents several challenges. These include controlling the length, the position and geometry of multiple double bonds, and the introduction of specific branching or functionalization patterns. mdpi.com The inherent instability of highly unsaturated polyenes can also complicate synthetic manipulations.
The formation of the cyclic epoxyquinol core involves specific cyclization and oxidation steps. jst.go.jp In biosynthesis, this unit is thought to originate from 3-amino-4-hydroxybenzoic acid (3,4-AHBA) via a unique pathway. acs.orgjst.go.jp Synthetic routes need to mimic or effectively construct this highly functionalized bicyclic system with the correct stereochemistry, including the syn orientation of the epoxide and the quinol oxygen. acs.org Challenges also arise in controlling the regioselectivity and stereoselectivity of epoxidation reactions on the cyclohexenone ring. acs.orgnih.gov
Rational Design and Chemical Synthesis of this compound Derivatives and Analogs for Research
Rational design of this compound derivatives and analogs is driven by the desire to explore structure-activity relationships and potentially identify compounds with improved properties for research purposes. nih.govresearchgate.netresearchgate.net This involves modifying specific parts of the this compound structure, such as the polyketide side chains or the epoxyquinol core, and then synthesizing these modified structures.
Chemical synthesis plays a crucial role in generating these analogs. By utilizing the established synthetic strategies and developing new methodologies, researchers can create libraries of compounds with targeted structural variations. nih.govcapes.gov.br For example, modifications to the length, branching, or saturation of the polyene chains can be explored. researchgate.net Alterations to the epoxyquinol core, such as changing the substitution pattern or the stereochemistry of the epoxide, can also be investigated. acs.orgnih.gov
Detailed research findings on the synthesis and properties of manumycin-type analogs highlight the impact of structural changes on biological activity. For instance, studies on manumycin A analogs have shown that variations in the upper polyketide chain can influence the balance between pro-apoptotic and anti-inflammatory activities. mdpi.com
Chemoenzymatic Approaches for the Synthesis of this compound Intermediates and Analogs
Chemoenzymatic approaches combine the power of chemical synthesis with the selectivity and efficiency of enzymatic transformations. This strategy can be particularly useful for the synthesis of complex natural products like this compound, especially for introducing specific functional groups or stereocenters. google.comnih.gov
Enzymes, such as polyketide synthases (PKSs) and tailoring enzymes involved in the biosynthesis of manumycins, can be utilized in vitro or through engineered microbial systems to produce key intermediates or modified structures. acs.orgresearchgate.netuni-freiburg.de For example, recombinant PKSs involved in the biosynthesis of manumycin-type compounds have been used to assemble polyketide chains. researchgate.net Chemoenzymatic routes can offer advantages in terms of stereocontrol and the ability to work under milder conditions compared to purely chemical methods. nih.govucsd.edu While direct chemoenzymatic total synthesis of this compound might be highly complex, this approach holds promise for the preparation of specific intermediates or the generation of novel analogs by incorporating modified starter units or using enzymes with altered specificities. researchgate.netuni-freiburg.de
Structure Activity Relationship Sar Studies of Colabomycin C and Its Analogs
Impact of Structural Modifications on In Vitro and Cellular Biological Activities
Modifications made to the structure of colabomycin C and its analogs can lead to significant changes in their biological activities when tested in vitro and in cellular systems. Research on structurally related manumycin-type compounds has demonstrated that even minor structural alterations can result in distinct activity profiles. mdpi.com
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to interact effectively with biological targets. For manumycin-type metabolites, the relative configuration of key structural units, such as the cyclohexenone ring with an appended epoxide, is a characteristic feature. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are employed to determine the preferred conformations of these molecules and to understand how these conformations relate to their biological activity. nih.gov For example, Density Functional Theory (DFT) calculations have been utilized in conjunction with experimental NMR data to determine the relative configurations and preferred conformations of related manumycin-type compounds. nih.gov Gaining a thorough understanding of the conformational preferences of this compound and its analogs can provide valuable insights into their binding mechanisms with target molecules and how structural modifications might influence these interactions.
Computational Chemistry Approaches in this compound SAR
Computational chemistry techniques are increasingly important in modern SAR studies, providing valuable theoretical insights that complement experimental investigations. ucsf.edumdpi.com
Molecular Modeling and Docking Simulations for this compound-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and visualize how small molecules, such as this compound, might interact with specific protein targets. mdpi.commdpi.comfrontiersin.org These simulations can help researchers predict the likely binding orientation (binding mode), estimate the strength of the interaction (binding affinity), and identify the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) occurring between the compound and the target protein's active site. mdpi.comfrontiersin.org Although specific molecular docking studies focused solely on this compound were not prominently featured in the search results, molecular docking is a widely applied technique for studying the interactions of various natural products and potential drug candidates with a diverse range of protein targets, including enzymes and receptors. mdpi.comfrontiersin.orgresearchgate.net This computational approach can be effectively utilized to guide the rational design of new this compound analogs with potentially improved binding characteristics to specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach focused on developing predictive models that correlate the structural properties (represented by molecular descriptors) of a series of compounds with their measured biological activities. mdpi.commdpi.comdntb.gov.ua This process involves calculating a variety of numerical descriptors that capture different aspects of the molecule's structure (e.g., electronic, steric, hydrophobic properties) for this compound analogs. These descriptors are then statistically correlated with the observed biological activities of these compounds. mdpi.com QSAR models can help in identifying which structural features are most influential for the observed activity and can be used to predict the biological activity of newly designed or untested this compound analogs. mdpi.com While direct QSAR studies specifically on this compound were not found in the provided information, QSAR has been successfully applied to investigate the SAR of other natural products and drug candidates, including fatty acids and compounds that inhibit enzymes. mdpi.commdpi.com Applying QSAR methodologies to a collection of this compound analogs could yield valuable insights for optimizing their biological potency.
Molecular Mechanism of Action of Colabomycin C
Elucidation of Specific Cellular and Molecular Targets of Colabomycin C
The primary cellular and molecular target identified for this compound, within the context of its classification as a manumycin-type antibiotic, is the bacterial ribosome. Manumycin-type metabolites are known to inhibit protein synthesis in bacteria.
Identification of Macromolecular Binding Partners (e.g., Bacterial Ribosomes, Enzymes)
The bacterial ribosome serves as a key macromolecular binding partner for this compound and other manumycin-type antibiotics. This interaction leads to the inhibition of bacterial protein synthesis. While manumycins in general have been reported to inhibit various eukaryotic enzymes, including Ras-farnesyl transferase, the primary antibacterial target for this compound is the ribosome.
Methodologies for Target Discovery (e.g., Affinity-Based Proteomics, Transcriptomics)
The discovery and identification of manumycin-type compounds, including colabomycins, have often involved genetic screening and genome mining techniques aimed at finding producers of these secondary metabolites in microorganisms like Streptomyces. These methods can identify biosynthetic gene clusters responsible for producing the compounds. While specific detailed methodologies solely focused on identifying the ribosome as the target of this compound through techniques like affinity-based proteomics or transcriptomics were not explicitly detailed in the search results, the established mechanism of action for manumycin-type antibiotics strongly indicates the ribosome as the primary target responsible for their antibacterial effects. Target validation methods in drug discovery generally involve confirming that a molecular target is involved in a disease mechanism and that modulating it has a therapeutic effect, often utilizing techniques like genetic manipulation or monitoring downstream signaling pathways.
Biochemical and Biophysical Characterization of this compound-Target Interactions
Detailed biochemical and biophysical characterization specifically of this compound's interaction with its target, such as quantitative binding kinetics and thermodynamics or high-resolution structural studies of the complex, were not extensively detailed in the search results. However, general approaches used in studying drug-target interactions provide context.
Binding Kinetics and Thermodynamics
Specific data on the binding kinetics and thermodynamics of this compound to the bacterial ribosome, such as association and dissociation rates or equilibrium dissociation constants (KD), were not found in the provided search results. Studies of binding kinetics and thermodynamics are crucial for understanding the affinity, specificity, and mechanism of drug-target interactions.
Structural Biology Studies of this compound-Target Complexes (e.g., X-ray Crystallography, NMR)
Structural studies using techniques like NMR have been employed in the characterization and structure elucidation of manumycins and related biosynthetic intermediates. X-ray crystallography and NMR are powerful tools for determining the three-dimensional structures of biological macromolecules and their complexes with small molecules, providing insights into the molecular basis of their interaction. However, specific reports detailing the co-crystal structure of this compound bound to the bacterial ribosome or its structure in complex with other potential targets using these techniques were not identified in the search results.
Modulation of Intracellular Signaling Pathways by this compound
While the primary target of this compound in bacteria is the ribosome, manumycin-type antibiotics, including colabomycins, have been reported to exhibit other biological activities, which may involve the modulation of intracellular signaling pathways, particularly in eukaryotic cells. For instance, colabomycin E, a congener of this compound, has been shown to significantly inhibit the release of pro-inflammatory cytokine IL-1β in human monocyte/macrophage cell line THP-1, suggesting a potential anti-inflammatory effect through the modulation of inflammatory signaling pathways. The broader class of manumycins has been linked to the inhibition of Ras-farnesyl transferase and the induction of reactive oxygen species (ROS), which can impact cell proliferation and apoptosis. Additionally, manumycins have been reported to inhibit caspase 1 and IKKβ, and affect the PI3K-AKT signaling pathway, all of which are involved in various cellular processes, including inflammation and cell survival. While these findings highlight the potential for manumycin-type compounds to influence intracellular signaling, specific detailed mechanisms of action and the direct involvement of this compound in these pathways require further investigation.
This compound is a polyketide antibiotic belonging to the manumycin family of natural products. These compounds are characterized by a structure containing two polyketide chains linked to a central mC7N cyclic unit, often modified with an additional C5N cyclic unit. This compound, like other manumycin-type metabolites, is produced by Streptomyces species. Research into this compound and its congeners has revealed insights into their molecular mechanisms, particularly concerning their effects on cellular processes and their relationship to other manumycin antibiotics.
Effects on Gene Expression and Protein Synthesis Pathways
Manumycin-type metabolites, including colabomycin congeners, have been shown to influence gene expression, particularly of pro-inflammatory markers. Studies on the human monocyte/macrophage cell line THP-1 stimulated with lipopolysaccharide (LPS) have demonstrated that colabomycin E, a related manumycin-type compound, can efficiently and concentration-dependently inhibit the expression of genes like IL1B and TNFA (encoding IL-1β and TNF-α, respectively). nih.govresearchgate.netmdpi.com At a concentration of 5 µM, colabomycin E significantly suppressed the gene expression of Il1b and Tnfa after 1 hour of stimulation compared to LPS-stimulated cells. nih.govresearchgate.net Lower concentrations (1 µM and 0.25 µM) of colabomycin E showed less or no significant impact on Il1b expression compared to the highest concentration, although the 0.25 µM concentration was less suppressive than 5 µM for Il1b expression after 4 hours. researchgate.net Similarly, the highest concentration of colabomycin E significantly inhibited Tnfa gene expression after both 1 hour and 4 hours of incubation. nih.govresearchgate.net
While specific detailed mechanisms of this compound's direct impact on protein synthesis pathways in eukaryotic cells are not extensively detailed in the provided search results, related manumycin-type antibiotics are known to inhibit protein synthesis in bacteria by binding to bacterial ribosomes. ontosight.ai This suggests a potential, though not explicitly confirmed for this compound in eukaryotes within the search results, for interference with translational processes.
Table 1: Effect of Colabomycin E on Gene Expression in LPS-Stimulated THP-1 Cells
| Compound | Concentration (µM) | Gene Expression (vs. LPS-stimulated) (1h) | Gene Expression (vs. LPS-stimulated) (4h) |
| Colabomycin E | 5 | Significantly inhibited Il1b, Tnfa | Significantly inhibited Il1b, Tnfa |
| Colabomycin E | 1 | No significant impact on Il1b, Tnfa | Less suppressive on Il1b than 5 µM |
| Colabomycin E | 0.25 | No significant impact on Il1b, Tnfa | Less suppressive on Il1b than 5 µM |
Comparative Analysis of this compound's Mechanism of Action with Related Manumycin-Type Antibiotics
This compound belongs to the manumycin family, a group of polyketide antibiotics produced by actinomycetes. These compounds share a common structural core but differ in their polyketide side chains. nih.govmdpi.com This structural variability contributes to differences in their biological activities and mechanisms of action.
Manumycin A is a well-characterized member of this family and is known to act as a potent inhibitor of protein farnesyltransferase (FTase), an enzyme crucial for the post-translational modification and activation of Ras proteins. nih.govlipidmaps.orgebi.ac.uk Inhibition of FTase by manumycin A prevents Ras farnesylation, thereby inhibiting its membrane attachment and downstream signaling pathways involved in cell proliferation and survival. lipidmaps.org Manumycin A also inhibits IκB kinase (IKK), independent of FTase inhibition. lipidmaps.org
While this compound is structurally related to manumycin A, its specific inhibitory targets may vary or have different potencies. Comparative studies, particularly with colabomycin E, highlight both shared and distinct properties. Both colabomycin E and manumycin A, along with manumycin B and asukamycin (B1667649), can inhibit the expression of pro-inflammatory cytokines like IL-1β and TNF-α in LPS-stimulated THP-1 cells, indicating a shared immunomodulatory capacity. nih.govmdpi.com However, their ability to induce apoptosis differs, with manumycin A showing a more pronounced pro-apoptotic effect compared to colabomycin E and others. nih.govmdpi.comnih.gov
Table 3: Structural Features and Activities of Selected Manumycin-Type Metabolites
| Compound | Lower Chain Structure | Upper Chain Structure | Inhibition of IL-1β/TNF-α Expression | Pro-apoptotic Effect | FTase Inhibition |
| Manumycin A | Triene | Polyketide | Yes | High | Yes |
| Manumycin B | Triene | Polyketide | Yes | Lower than Manumycin A | Not specified |
| Asukamycin | Triketide | Polyketide | Yes | Lower than Manumycin A | Not specified |
| Colabomycin E | Tetraene | Polyketide | Yes | Lower than Manumycin A | Not specified |
| This compound | Tetraene (implied) | Polyketide | Not specifically detailed | Not specifically detailed | Not specifically detailed |
Note: Information on this compound's specific effects is inferred based on its classification and data available for closely related congeners and the manumycin family.
Biological Activities of Colabomycin C in Research Models Non Clinical
In Vitro Antimicrobial Activity of Colabomycin C
Manumycin-type metabolites, including colabomycins, have been reported to exhibit antimicrobial properties. nih.govresearchgate.net
Spectrum of Activity Against Bacterial Pathogens
Initial reports indicated that compounds of the manumycin type, which include colabomycins, showed weak activity against Gram-positive bacteria in vitro. nih.govresearchgate.net While specific detailed data on the spectrum of activity for this compound against a wide range of bacterial pathogens is not extensively available in the provided context, the broader class of manumycin-type compounds is noted for this activity. nih.govresearchgate.net
Evaluation of Specific Antibacterial Effects (e.g., Inhibition of Protein Synthesis)
Manumycin-type metabolites are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. ontosight.ai This binding prevents the translation process. ontosight.ai Inhibition of protein synthesis is a common mechanism among various antibiotics, including macrolides, tetracyclines, and others, which target different sites on the bacterial ribosome to halt peptide chain elongation or initiation. nih.govmhmedical.com
Investigated Mechanisms of Microbial Resistance to this compound and Related Compounds
Mechanisms of microbial resistance to antibiotics are diverse and can involve enzymatic modification of the antibiotic, efflux pumps, or alterations to the antibiotic's target site researchgate.net. While specific resistance mechanisms directly attributed to this compound are not detailed in the provided information, studies on related manumycin-type compounds and other antibiotics targeting protein synthesis offer insights into potential mechanisms. Resistance to protein synthesis inhibitors can arise from mutations in ribosomal RNA or ribosomal proteins that reduce the binding affinity of the antibiotic, or through the action of enzymes that modify the drug molecule escholarship.org. Bacteria can also develop efflux systems that pump the antibiotic out of the cell researchgate.net. Some bacteria exhibit intrinsic resistance due to inherent characteristics like changes in their outer membrane composition ajbsr.net. The study of resistance mechanisms often involves genetic analysis and biochemical assays to understand how microbes evade the effects of antimicrobial agents researchgate.netbiorxiv.org.
In Vitro Antineoplastic and Cytotoxic Activities in Cellular Models
Manumycin-type metabolites, including colabomycins, have attracted significant attention due to their potent cancerostatic activity observed in numerous in vitro studies. nih.govjst.go.jp
Effects on Cancer Cell Line Proliferation and Viability
Manumycin-type compounds have demonstrated cytotoxic activities against various tumor cell lines in vitro. jst.go.jp For instance, manumycin A, a related compound, has been extensively studied for its anti-cancer activity in numerous cancer cell lines mdpi.com. These compounds can lead to cell proliferation inhibition and apoptosis nih.gov. Some studies on related compounds or extracts containing manumycin-type metabolites have shown broad-spectrum anticancer potential against various human cancer cell lines, with varying degrees of potency measured by IC50 values researchgate.netmdpi.comscielo.br.
While specific detailed data tables for this compound across a wide panel of cancer cell lines are not present in the provided snippets, the general activity of this class of compounds is well-documented. For example, a study on different manumycin-type metabolites, including colabomycin E, assessed their impact on the viability of THP-1 cells. After 24 hours, manumycin A and manumycin B showed cytotoxicity at certain concentrations, while colabomycin E did not show cytotoxic effects in the assayed concentration range mdpi.comresearchgate.net. This highlights that structural variations within the manumycin family can influence their cytotoxic potential.
Selectivity Assessment Between Cancerous and Non-Cancerous Cell Types
Assessing the selectivity of a compound between cancer cells and normal cells is a crucial aspect of in vitro research for potential therapeutic agents. A higher selectivity index (SI), calculated as the ratio of the compound concentration toxic to normal cells (IC50 normal) over the concentration toxic to cancer cells (IC50 cancer), indicates greater selectivity towards cancer cells athmsi.org.
Some research on extracts containing manumycin-type metabolites has indicated less toxicity towards normal cell lines compared to certain cancer cell lines, suggesting a degree of selectivity researchgate.net. While direct comparative data for this compound's toxicity against a panel of cancerous and non-cancerous human cell lines is not explicitly provided, the investigation of selectivity is a standard practice in the evaluation of potential antineoplastic compounds athmsi.orgnih.gov. The goal is to identify agents that can selectively inhibit cancer cell proliferation while minimizing harm to healthy cells nih.gov.
Anti-inflammatory Activities in Cellular Contexts
Manumycin-type metabolites, including colabomycin E, have demonstrated notable anti-inflammatory properties in cellular research models. These compounds have been shown to inhibit inflammatory responses by targeting key signaling pathways. Specifically, they have been reported to inhibit caspase 1 and IKKβ, which are crucial components of inflammatory processes. nih.govmdpi.com
Studies utilizing the human monocyte/macrophage cell line THP-1 have provided evidence of the anti-inflammatory potential of manumycin-type compounds. Colabomycin E, a closely related congener to this compound, significantly inhibited the release of the pro-inflammatory cytokine IL-1β from THP-1 cells. nih.govresearchgate.net This suggests that colabomycin E, and potentially other colabomycins, may act as anti-inflammatory agents. nih.govresearchgate.netbiorxiv.org
Further research comparing the effects of several manumycin-type compounds, including manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E, on LPS-stimulated THP-1 cells showed efficient, concentration-dependent inhibition of both IL-1β and TNF expression at concentrations ranging from 0.25 to 5 μM. While this compound was not specifically detailed in these comparative studies regarding its anti-inflammatory potency, its structural similarity to colabomycin E suggests the potential for similar activities within cellular contexts.
The anti-inflammatory capacities of selected manumycin-type polyketides have been demonstrated, highlighting their potential as alternatives to current anti-inflammatory drugs.
Other Investigated Biological Activities (e.g., Antiviral, Antiparasitic)
Beyond their anti-inflammatory effects, manumycin-type compounds, including colabomycins, have been investigated for a range of other biological activities in research models. Early reports indicated that these compounds possessed weak anti-Gram-positive antibiotic activity and certain antiparasitic activities in vitro. nih.govmdpi.com
The manumycin family of compounds is recognized for a broad spectrum of biological properties, which include cytotoxic, anti-inflammatory, antibiotic, antifungal, antiparasitic, anticoccidial, trypanocide, and insecticidal activities. nih.govmdpi.com Colabomycin A, another member of the colabomycin subgroup, has been identified as an antimicrobial agent.
Polyketides in general, the class of compounds to which manumycins belong, are known to contribute to the synthesis of natural products with diverse medicinal properties, including antibacterial, antifungal, anticancerous, antiviral, and antiparasitic activities.
While this compound is sometimes identified as a minor congener in studies focused on activating the biosynthesis of novel manumycin-type compounds, specific detailed research on its distinct antiviral or antiparasitic activities in research models is limited in the available literature. nih.gov However, its inclusion within the manumycin family suggests the potential for such activities, warranting further investigation.
Preclinical Efficacy Studies in Animal Models (Excluding Human Clinical Data)
Research into the preclinical efficacy of this compound in animal models, excluding human clinical data, is not extensively documented in the available search results. While the broader manumycin family has been subject to some in vivo studies, specific efficacy data for this compound in animal models is sparse.
Studies have reported on the effects of other manumycin-type compounds in animal models. For instance, manumycin A has been shown to slow down the progression of Alzheimer's disease in a mouse model. nih.govmdpi.com Additionally, a different derivative from the carpatamide subgroup of manumycins, MA-D1, demonstrated in vivo antibiotic efficacy in multiple animal models against MRSA.
General discussions on the use of animal models for preclinical assessment highlight their importance in evaluating potential therapies, although translating findings from animal models to human clinical success remains a challenge. While carcinogenicity has been reported in animal studies for manumycin-type metabolites as a class, this pertains to safety rather than efficacy of this compound.
The lack of specific reported preclinical efficacy studies for this compound in animal models in the consulted literature indicates that research at this level may be limited or not yet widely published. Further investigation would be required to determine the specific in vivo effects and potential therapeutic efficacy of this compound.
Data Tables
Due to the limited specific quantitative data available for this compound in the consulted sources, a detailed data table focusing solely on this compound's biological activities is not feasible. However, the following table summarizes findings for related manumycin-type compounds in cellular anti-inflammatory assays, providing context for the potential activities of this compound.
| Compound | Cell Line | Stimulus | Measured Outcome | Key Finding (vs. Stimulated Control) | Source |
| Colabomycin E | THP-1 | LPS | IL-1β release | Significantly inhibited | nih.govresearchgate.net |
| Manumycin A | THP-1 | LPS | IL-1β and TNF expression | Efficient, concentration-dependent inhibition (0.25–5 μM) | |
| Manumycin B | THP-1 | LPS | IL-1β and TNF expression | Efficient, concentration-dependent inhibition (0.25–5 μM) | |
| Asukamycin | THP-1 | LPS | IL-1β and TNF expression | Efficient, concentration-dependent inhibition (0.25–5 μM) |
Note: Data for this compound in these specific assays was not available in the consulted sources.
Advanced Research Methodologies Applied to Colabomycin C Studies
Genomics and Omics Technologies in Colabomycin Research
Genomics and other omics technologies, such as transcriptomics, proteomics, and metabolomics, offer comprehensive views of the biological systems involved in colabomycin production and its effects.
Genome Mining for Novel Colabomycin Analogs and Biosynthetic Pathways
Genome mining has become a powerful tool for the discovery of novel natural products and their associated biosynthetic gene clusters (BGCs) in microorganisms, particularly Streptomyces. nih.govjmicrobiol.or.kr This approach involves analyzing genomic data to identify gene clusters that are predicted to encode the enzymes necessary for the biosynthesis of secondary metabolites like colabomycin C. jmicrobiol.or.kr By searching publicly available genome databases and employing bioinformatics tools such as antiSMASH, researchers can identify known, novel, or silent BGCs. nih.govjmicrobiol.or.kr
Studies have utilized genome mining to identify manumycin-type BGCs in various Streptomyces strains. For instance, a candidate BGC showing similarity to those of colabomycin E and asukamycin (B1667649) was identified in Streptomyces parvus 1268, leading to the discovery of new carpatamide derivatives, which are also manumycin-group metabolites. mdpi.com This highlights the potential of genome mining to uncover novel colabomycin analogs or related compounds. Furthermore, genetic screening combined with genome scanning has been used to identify potential novel producers of manumycin compounds, including the producer of colabomycin E, Streptomyces aureus SOK1/5-04. mdpi.comresearchgate.netnih.gov The colabomycin E BGC from Streptomyces aureus has been noted in genome mining studies of other Streptomyces strains. mdpi.combiorxiv.orgresearchgate.net
Genome mining facilitates the prediction of the functions of genes within a BGC and the chemical reactions involved in the biosynthetic pathway. jmicrobiol.or.kr This in silico analysis provides a roadmap for understanding how this compound and its analogs are synthesized.
Transcriptomics, Proteomics, and Metabolomics for Mechanism of Action Elucidation
Transcriptomics, proteomics, and metabolomics provide complementary layers of information to understand the biological effects and mechanism of action of compounds like this compound at a systems level. nih.govmdpi.com
Transcriptomics: This involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify genes whose expression levels are altered. This can provide clues about the cellular pathways and processes affected by the compound. nih.govmdpi.comfrontiersin.org
Proteomics: This focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analysis of this compound-treated cells can reveal changes in protein abundance and activity, offering insights into the specific protein targets and downstream effects of the compound. nih.govmdpi.comcreative-proteomics.com
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. Metabolomic profiling can identify changes in the levels of small molecules, which are the end products of cellular processes. nih.govmdpi.comfrontiersin.orgcreative-proteomics.com Alterations in the metabolome upon this compound treatment can indicate which metabolic pathways are affected, providing further understanding of its mechanism of action. nih.gov
While specific detailed findings applying these omics technologies directly and solely to this compound's mechanism of action were not extensively detailed in the search results, these methodologies are generally applied in concert to gain a holistic view of a compound's biological impact. nih.govmdpi.comcreative-proteomics.com The integration of data from these different omics levels can help construct core regulatory networks and identify key pathways affected by a bioactive compound. mdpi.comcreative-proteomics.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis
Advanced spectroscopic and chromatographic techniques are essential for the isolation, purification, structural elucidation, and quantitative analysis of this compound and its related compounds.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are routinely used for the separation and purification of natural products from complex biological extracts. biorxiv.orgfrontiersin.org These methods allow for the isolation of this compound from fermentation broths of producer strains. frontiersin.org LC-MS (Liquid Chromatography-Mass Spectrometry) and UHPLC-DAD-ToF-MS (Diode Array Detector-Time-of-Flight-Mass Spectrometry) are powerful hyphenated techniques that combine the separation power of chromatography with the analytical capabilities of mass spectrometry, enabling the detection and initial characterization of compounds based on their mass-to-charge ratio and UV-Vis spectra. biorxiv.orgfrontiersin.orgunisi.it
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. mdpi.combiorxiv.org By analyzing 1D and 2D NMR spectra (such as COSY and HMBC), researchers can determine the connectivity of atoms and the three-dimensional structure of this compound. mdpi.combiorxiv.org High-resolution mass spectrometry (HRMS/MS) provides accurate mass measurements and fragmentation patterns, which are crucial for confirming the molecular formula and identifying structural subunits. mdpi.combiorxiv.org Combined in silico, HRMS/MS, and NMR analyses have been used to elucidate the structures of manumycin-type compounds, including lunaemycin A, which shares structural features with colabomycins. mdpi.combiorxiv.org LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) offers high sensitivity for the analysis of natural products. nih.gov
These techniques are vital for confirming the identity and purity of isolated this compound and for characterizing novel analogs discovered through genome mining or genetic manipulation.
Live-Cell Imaging and High-Throughput Screening in Cellular Assays
Live-cell imaging and high-throughput screening (HTS) are valuable approaches for assessing the biological activity of this compound in cellular contexts and for identifying potential cellular targets or pathways affected by the compound.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes. While specific HTS studies focused solely on screening this compound against a wide range of targets were not prominently featured in the search results, HTS is a standard method in drug discovery for identifying bioactive molecules. cytena.comcriver.comibidi.com It can be used to screen this compound against various cell lines to determine its cytotoxic or other biological effects.
Live-Cell Imaging: This technique allows for the real-time observation of cellular processes and responses to treatment with compounds like this compound. cytena.comibidi.comcas.czmdpi.com Live-cell imaging can provide dynamic information about how this compound affects cell morphology, proliferation, or other cellular behaviors over time. cytena.commdpi.com Combined with fluorescent reporters or probes, it can be used to monitor specific cellular events or the localization of the compound or its targets. High-content imaging (HCI), a type of automated microscopy and image analysis, allows for the quantitative assessment of multiple cellular parameters simultaneously in a high-throughput manner. criver.commdpi.com This can provide detailed phenotypic profiles of cellular responses to this compound.
These techniques are particularly useful for phenotypic screening and for gaining insights into the cellular mechanisms underlying this compound's activity.
Genetic Engineering and Synthetic Biology Tools for Biosynthetic Pathway Manipulation and Diversification
Genetic engineering and synthetic biology tools offer powerful means to manipulate the biosynthetic pathway of this compound, potentially leading to improved production yields or the generation of novel analogs. jmicrobiol.or.krfrontiersin.orgrsc.orgmit.eduillinois.edu
Biosynthetic Gene Cluster (BGC) Manipulation: Once the this compound BGC is identified, genetic engineering techniques can be used to modify it. This can involve gene knockouts to understand the function of specific genes in the pathway jmicrobiol.or.kr, overexpression of regulatory genes to enhance production mdpi.commdpi.com, or introduction of mutations to alter enzyme activity and potentially produce structural variants. illinois.edu
Heterologous Expression: Cloning the this compound BGC into a heterologous host, such as Streptomyces lividans or Escherichia coli, allows for the production of this compound or its intermediates in a more tractable organism. mdpi.comnih.govnih.gov This is particularly useful for studying cryptic BGCs that are not expressed under normal laboratory conditions in their native host. mdpi.com
Synthetic Biology Approaches: Synthetic biology provides advanced tools for the rational design and construction of biosynthetic pathways. frontiersin.orgrsc.orgmit.eduillinois.edu Pathway refactoring, for example, involves redesigning BGCs with well-characterized genetic elements to optimize gene expression and metabolite production in native or heterologous hosts. frontiersin.orgmit.edu Combinatorial biosynthesis, another synthetic biology strategy, involves swapping genetic modules or domains from different BGCs to create hybrid pathways that can produce novel, hybrid molecules. rsc.orgmit.edu
Genetic manipulation has been successfully applied to activate cryptic manumycin-type BGCs and produce novel derivatives, including compounds sharing a tetraene lower chain structure with the colabomycin subgroup. mdpi.comnih.gov Overexpression of regulatory genes has been shown to increase the production of manumycin-type compounds. mdpi.comnih.gov
These advanced genetic and synthetic biology tools enable researchers to dissect the this compound biosynthetic pathway, improve its efficiency, and generate structural diversity for the discovery of new bioactive compounds.
Challenges and Future Directions in Colabomycin C Academic Research
Unresolved Questions in Colabomycin C Biosynthetic Pathway Elucidation
The biosynthesis of manumycin-type metabolites, including this compound, involves complex polyketide synthase (PKS) pathways. While the general architecture of these pathways, involving the assembly of polyketide chains and the incorporation of units like 3,4-AHBA and the C5N moiety, is understood, specific details remain elusive. researchgate.netasm.org For colabomycin E, for instance, studies have revealed that an unusual chain-length factor plays a role in controlling the length of the lower carbon chain, supporting the biosynthesis of a tetraketide. nih.govresearchgate.net However, the precise enzymatic steps and regulatory mechanisms governing the formation of the specific polyene structures and other modifications found in this compound and its congeners are not fully characterized.
Cryptic biosynthetic gene clusters (BGCs) in Streptomyces species represent a significant challenge and opportunity. mdpi.comuni-freiburg.de Many BGCs are not expressed under standard laboratory conditions, meaning the full potential of microbial secondary metabolite production remains hidden. mdpi.comresearchgate.net Activating these silent BGCs through techniques like heterologous expression, overexpression of regulatory genes, or using chemical elicitors is crucial for discovering novel manumycin-type compounds, including potentially new colabomycins. mdpi.comuni-freiburg.de Uncovering the genetic basis for the biosynthesis of these compounds, as demonstrated for limocrocin, opens avenues for biological routes towards their overproduction and the generation of derivatives. researchgate.net
Innovations and Future Perspectives in this compound Total Synthesis and Analog Design
Total synthesis of complex natural products like this compound presents significant chemical challenges due to their elaborate structures, including polyene systems and cyclic moieties. nih.gov Innovations in synthetic methodologies are continuously expanding the power and reach of total synthesis. Future perspectives in this compound research involve developing efficient and stereoselective synthetic routes to access the natural product and its analogs. This is crucial for providing sufficient material for biological evaluation and for creating structural variants with potentially improved properties.
Identification and Characterization of Novel Molecular Targets for this compound
Manumycin-type compounds exhibit a range of biological activities, including cytotoxic and anti-inflammatory properties. mdpi.commdpi.commdpi.com These activities are mediated through interactions with various eukaryotic enzymes and cellular processes. For instance, manumycins are known to inhibit Ras-farnesyl transferase and induce the production of reactive oxygen species (ROS). mdpi.com Colabomycin E has been shown to inhibit IL-1β release from THP-1 cells, suggesting potential anti-inflammatory activity. mdpi.comnih.govresearchgate.net
Despite these findings, the complete spectrum of molecular targets for this compound and the precise mechanisms underlying its biological effects are not fully elucidated. Identifying novel molecular targets is essential for understanding its therapeutic potential and for rational drug design. Future research will likely employ advanced biochemical, cellular, and '-omics' approaches to comprehensively map the interactions of this compound within biological systems. Computational models that predict likely targets from molecular structure are also an area of active research and can be applied to natural products like this compound. knaw.nl
Strategic Development of this compound Research for Broader Biological Applications
The known biological activities of manumycin-type compounds suggest potential for broader biological applications beyond their initial identification as antibiotics. The anti-inflammatory properties observed for colabomycin E, for example, highlight its potential as a lead compound for the development of anti-inflammatory agents. mdpi.comnih.govresearchgate.net
Strategic development of this compound research involves exploring its activity against a wider range of biological targets and in different disease models. This could include investigating its effects on other inflammatory pathways, its potential in modulating immune responses, or its activity against specific cell types. Furthermore, understanding the structure-activity relationships through the study of natural variants and synthetic analogs will be critical for developing compounds with optimized biological profiles for specific applications. Integrating insights from genomics, transcriptomics, proteomics, and metabolomics can provide a deeper understanding of how this compound interacts with biological systems and reveal new avenues for its application. knaw.nlcore.ac.uk
Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization for this compound
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into natural product discovery and optimization pipelines. knaw.nlrsc.orglorentzcenter.nlresearchgate.netmaxapress.com These computational approaches offer powerful tools for analyzing large datasets generated from genomics, metabolomics, and biological screening, accelerating the identification of novel natural products and their BGCs. knaw.nlresearchgate.net
For this compound research, AI and ML can be applied in several ways:
Genome Mining: AI algorithms can be used to identify cryptic BGCs related to manumycin biosynthesis in publicly available genomic data, potentially leading to the discovery of new colabomycin variants. knaw.nlresearchgate.net
Biosynthesis Prediction: ML models can help predict the enzymatic steps and pathways involved in this compound biosynthesis, aiding in the elucidation of unresolved questions in its production.
Target Prediction: Computational models can predict potential molecular targets of this compound based on its chemical structure and known bioactivity data. knaw.nl
Analog Design and Optimization: AI can assist in the de novo design of this compound analogs with desired properties by predicting the biological activity of virtual compounds and guiding synthetic efforts. knaw.nl
Strain Engineering: ML can be used to optimize fermentation conditions and engineer producer strains for increased yields of this compound and its analogs.
The integration of AI and ML holds significant promise for accelerating the pace of discovery and optimization in the field of this compound research, facilitating the exploration of its full biological potential. knaw.nlrsc.orglorentzcenter.nlresearchgate.netmaxapress.com
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing colabomycin C and characterizing its structural properties?
- Answer : Synthesis typically involves modular polyketide synthase (PKS) pathways, with purification via reversed-phase HPLC and structural elucidation using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Researchers must validate purity (>95%) using analytical HPLC and compare spectral data to published benchmarks . For novel derivatives, X-ray crystallography or cryo-EM may confirm stereochemistry .
Q. How can researchers identify the primary biological targets of this compound in bacterial models?
- Answer : Target identification employs affinity-based probes (e.g., biotinylated this compound for pull-down assays) coupled with proteomics (LC-MS/MS). Genomic approaches like transposon mutagenesis or CRISPR-Cas9 knockout libraries can pinpoint resistance-conferring genes, suggesting direct targets. Cross-validation with in vitro enzymatic assays (e.g., inhibition of peptidoglycan transpeptidases) is critical .
Q. What statistical methods ensure reliability in this compound’s antimicrobial activity data?
- Answer : Minimum inhibitory concentration (MIC) assays require triplicate biological replicates with standard deviations ≤10%. Non-linear regression models (e.g., log-dose vs. response) quantify potency (IC₅₀), while ANOVA identifies significance across strains. Outliers should be assessed via Grubbs’ test, and data normalized to positive/negative controls .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s mechanism of action across experimental models?
- Answer : Contradictions often arise from model-specific variables (e.g., bacterial membrane permeability, efflux pump expression). Use orthogonal assays:
- In vitro : Surface plasmon resonance (SPR) to measure binding kinetics to putative targets.
- In vivo : Fluorescence microscopy to track subcellular localization in live bacteria.
Meta-analyses of published datasets (e.g., Gene Expression Omnibus) can identify conserved pathways .
Q. How should researchers design experiments to assess this compound’s efficacy in multi-drug resistant (MDR) strains?
- Answer : Include MDR controls (e.g., methicillin-resistant S. aureus or Acinetobacter baumannii) with known resistance markers (e.g., mecA, blaOXA-51). Test this compound in combination therapies (checkerboard assays) to calculate fractional inhibitory concentration indices (FICI). Monitor resistance development via serial passage experiments over 20+ generations .
Q. What criteria validate this compound’s selectivity between prokaryotic and eukaryotic cells?
- Answer : Measure cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) using MTT assays and compare to MIC values (selectivity index = IC₅₀ mammalian / MIC bacterial). Off-target profiling (e.g., kinase or GPCR panels) and transcriptomic analyses (RNA-seq) identify eukaryotic pathway interference. Purity (>98%) and LPS-free preparations are essential to avoid false positives .
Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic regulation?
- Answer : Integrate transcriptomics (RNA-seq of producing strains under stress), proteomics (SILAC labeling), and metabolomics (LC-MS/MS) to map regulatory networks. CRISPRi knockdown of PKS genes validates pathway dependencies. Phylogenetic analyses of homologous gene clusters across actinomycetes reveal evolutionary conservation .
Methodological Considerations
- Data Contradictions : Apply triangulation by combining biochemical, genetic, and computational data to reconcile discrepancies .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries in PubMed/Scopus, focusing on "this compound AND (mechanism OR resistance)" .
- Ethical Compliance : For in vivo studies, adhere to institutional biosafety protocols (e.g., BSL-2 for MDR pathogens) and ARRIVE guidelines for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
